molecular formula C17H14ClN3O B13367552 N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B13367552
M. Wt: 311.8 g/mol
InChI Key: RANPPECZMIXAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 5-chloro-2-methylphenyl group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acyl chloride under basic conditions.

    Introduction of the 5-chloro-2-methylphenyl Group: This step involves the substitution of the hydrogen atom on the benzamide core with a 5-chloro-2-methylphenyl group. This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the 1H-pyrazol-1-yl Group: The final step involves the introduction of the 1H-pyrazol-1-yl group to the benzamide core. This can be done through a nucleophilic substitution reaction using an appropriate pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide: Characterized by the presence of a 5-chloro-2-methylphenyl group and a 1H-pyrazol-1-yl group.

    N-(5-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(5-chloro-2-methylphenyl)-4-(1H-triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a 5-chloro-2-methylphenyl group and a 1H-pyrazol-1-yl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C17H14ClN3O/c1-12-3-6-14(18)11-16(12)20-17(22)13-4-7-15(8-5-13)21-10-2-9-19-21/h2-11H,1H3,(H,20,22)

InChI Key

RANPPECZMIXAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.